molecular formula C16H14N2O5S B3007388 methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate CAS No. 861206-97-5

methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate

Cat. No.: B3007388
CAS No.: 861206-97-5
M. Wt: 346.36
InChI Key: HASYWLPOBIQERN-LFWRRJNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate is a useful research compound. Its molecular formula is C16H14N2O5S and its molecular weight is 346.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties : Ubeid et al. (2021) described the synthesis of related compounds, emphasizing the methodologies and chemical properties vital for further application in various fields, including medicinal chemistry Ubeid et al., 2021.

  • Antibacterial and Antifungal Activities : Anisetti and Reddy (2012) synthesized novel analogs showing significant biological activity against standard strains, illustrating the compound's potential in developing new antimicrobial agents Anisetti & Reddy, 2012.

  • Corrosion Inhibition : Ammal et al. (2018) explored the corrosion inhibition properties of benzimidazole derivatives, providing insights into the compound's potential applications in materials science Ammal et al., 2018.

  • Radiotracer Synthesis for Medical Imaging : Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors, indicating potential applications in PET imaging for diseases like Alzheimer's Gao et al., 2018.

  • Herbicide Adsorption : Pusino et al. (1995) studied the adsorption mechanisms of a similar herbicide on montmorillonite, contributing to environmental science and agricultural chemistry Pusino et al., 1995.

  • Anti-inflammatory Activity : Kalsi et al. (1990) reported the synthesis and anti-inflammatory activity of indolyl azetidinones, suggesting the compound's relevance in pharmaceutical research Kalsi et al., 1990.

  • Crystal Structure Analysis : Karanth et al. (2019) performed crystal structure analysis on oxadiazole derivatives, contributing to the understanding of molecular interactions and stability Karanth et al., 2019.

  • Microwave-Assisted Synthesis : Kamila et al. (2011) demonstrated microwave-assisted synthesis of novel functionalized hydantoin derivatives, showcasing an efficient approach to compound synthesis Kamila et al., 2011.

Properties

IUPAC Name

methyl (E)-4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-1H-imidazol-2-yl]sulfanyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-21-14(19)3-2-6-24-16-17-11(15(20)18-16)7-10-4-5-12-13(8-10)23-9-22-12/h2-5,7-8H,6,9H2,1H3,(H,17,18,20)/b3-2+,11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASYWLPOBIQERN-LFWRRJNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CSC1=N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.